molecular formula C10H11BrO5S B13872390 Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate

Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate

Cat. No.: B13872390
M. Wt: 323.16 g/mol
InChI Key: WADPXPPNKGNJOH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate is an organic compound with the molecular formula C10H11BrO5S It is a derivative of benzoic acid and contains both bromine and methylsulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate typically involves multiple steps. One common method starts with the bromination of methyl benzoate to form methyl 3-bromobenzoate. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include sulfide derivatives.

    Hydrolysis: The major product is 3-bromo-5-(methylsulfonyloxymethyl)benzoic acid.

Scientific Research Applications

Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate depends on the specific application and reaction it is involved in. Generally, the bromine and methylsulfonyl groups play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction, influencing the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-fluorobenzoate: Contains a fluorine atom instead of the methylsulfonyl group.

    Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of the methylsulfonyl group.

    Methyl 3-bromo-5-(methylsulfanyl)benzoate: Contains a methylsulfanyl group instead of the methylsulfonyl group.

Uniqueness

Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate is unique due to the presence of both bromine and methylsulfonyl functional groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C10H11BrO5S

Molecular Weight

323.16 g/mol

IUPAC Name

methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate

InChI

InChI=1S/C10H11BrO5S/c1-15-10(12)8-3-7(4-9(11)5-8)6-16-17(2,13)14/h3-5H,6H2,1-2H3

InChI Key

WADPXPPNKGNJOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)COS(=O)(=O)C)Br

Origin of Product

United States

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